2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide
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Overview
Description
2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a ureido group attached to a phenyl ring, which is further connected to a methoxybenzyl group and a dimethylacetamide moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the ureido intermediate: This step involves the reaction of 4-methoxybenzylamine with an isocyanate derivative to form the ureido intermediate.
Coupling with phenyl ring: The ureido intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Introduction of the dimethylacetamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ureido group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxybenzyl group can interact with hydrophobic pockets in receptors, modulating their function. The dimethylacetamide moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzylamine: Shares the methoxybenzyl group but lacks the ureido and dimethylacetamide moieties.
N,N-dimethylacetamide: Contains the dimethylacetamide group but lacks the ureido and methoxybenzyl groups.
Phenylurea derivatives: Share the ureido group but have different substituents on the phenyl ring.
Uniqueness
2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit specific biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methylcarbamoylamino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-22(2)18(23)12-14-4-8-16(9-5-14)21-19(24)20-13-15-6-10-17(25-3)11-7-15/h4-11H,12-13H2,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXUBKGYOKLBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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